molecular formula C6H14BrN B1360198 Cyclohexylamine hydrobromide CAS No. 26227-54-3

Cyclohexylamine hydrobromide

Cat. No.: B1360198
CAS No.: 26227-54-3
M. Wt: 180.09 g/mol
InChI Key: QOHWJRRXQPGIQW-UHFFFAOYSA-N
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Scientific Research Applications

Chemical Industry Intermediates

Cyclohexylamines are crucial intermediates in the chemical industry. A study by Tomkins et al. (2018) demonstrated the transformation of phenols with ammonia to primary cyclohexylamines using rhodium as a catalyst. This process offers high selectivity and is applicable to a variety of phenolic compounds (Tomkins et al., 2018).

Microbial Degradation and Biocatalysis

Zhou et al. (2018) explored cyclohexylamine oxidase from Acinetobacter sp. YT-02, which degrades cyclohexylamine. This enzyme could be promising in controlling cyclohexylamine pollution and as a biocatalyst in the deracemization of chiral amines (Zhou et al., 2018).

Analytical Chemistry

Sorouraddin et al. (2017) developed a method using cyclohexylamine for the extraction and preconcentration of heavy metal cations in aqueous samples. This method has potential applications in environmental monitoring and analysis (Sorouraddin et al., 2017).

Pharmaceutical Applications

Glushkov et al. (2006) investigated cyclohexylamine derivatives for their potential as pharmaceuticals. They studied their acute toxicity, analgesic properties, and antidepressant activity (Glushkov et al., 2006).

Environmental Applications

Ozkantar et al. (2019) utilized cyclohexylamine in a method for the spectrophotometric determination of erythrosine in various samples. This method is significant for environmental analysis and safety monitoring in food and cosmetic products (Ozkantar et al., 2019).

Mechanism of Action

Target of Action

Cyclohexylamine hydrobromide is a chemical compound used in various industrial fields as a corrosion inhibitor and a chemical intermediate

Mode of Action

The corrosive effect of cyclohexylamine, a component of this compound, is due to its alkalinity . It has been described as having sympathomimetic and cardiovascular effects .

Biochemical Pathways

This compound is involved in the oxidation process over alumina-based catalysts . This process is an attractive one-step route to prepare a commercially important cyclohexanone oxime . .

Pharmacokinetics

Cyclohexylamine, a possible metabolite of the artificial sweetener cyclamate, is absorbed rapidly and almost completely in both animals and humans when administered orally . In humans, the peak concentration in the blood is reached after 1 to 2 hours, and the half-life is between 3 and 5 hours . Approximately 90% or more of the administered doses of cyclohexylamine are eliminated via the urine .

Result of Action

Cyclohexylamine causes a dose-dependent rise in arterial blood pressure . A close correlation between plasma levels of cyclohexylamine and increase of mean arterial blood pressure has been established . Plasma levels of cyclohexylamine of about 0.7 to 0.8 μg/ml are required to cause a significant increase in arterial blood pressure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to store the compound in a well-ventilated place and keep the container tightly closed . It is also advised to use the compound only outdoors or in a well-ventilated area . .

Biochemical Analysis

Biochemical Properties

Cyclohexylamine hydrobromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in the oxidation process. This compound can act as a substrate for enzymes such as monoamine oxidase, which catalyzes the oxidation of amines. This interaction leads to the formation of cyclohexanone and other metabolites. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in cell signaling pathways, leading to altered cellular responses. It can also affect gene expression by binding to DNA or interacting with transcription factors, resulting in changes in the expression of specific genes. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production and utilization of energy within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. It can bind to enzymes and proteins, leading to inhibition or activation of their activity. For example, this compound can inhibit the activity of monoamine oxidase by binding to its active site, preventing the oxidation of amines. This inhibition can result in increased levels of neurotransmitters such as serotonin and dopamine. Additionally, this compound can interact with DNA, leading to changes in gene expression. It can also affect the activity of transcription factors, influencing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound can result in changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes. These changes can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes. For example, high doses of this compound can lead to toxicity and adverse effects, such as liver and kidney damage. Additionally, threshold effects can be observed, where a certain dosage is required to elicit a specific response. These dosage effects can be studied in various animal models to understand the potential risks and benefits of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as monoamine oxidase, leading to the formation of cyclohexanone and other metabolites. These metabolites can further participate in different metabolic pathways, influencing the overall metabolic flux and levels of specific metabolites. Additionally, this compound can interact with cofactors and other enzymes involved in metabolic processes, affecting their activity and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with various binding proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also affect its overall effectiveness and potential side effects .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It can be localized to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can be directed by targeting signals or post-translational modifications. The subcellular localization of this compound can affect its interactions with biomolecules and its overall impact on cellular function .

Properties

IUPAC Name

cyclohexanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.BrH/c7-6-4-2-1-3-5-6;/h6H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHWJRRXQPGIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180865
Record name Cyclohexylammonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26227-54-3
Record name Cyclohexanamine, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26227-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexylammonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026227543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexylammonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexylammonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.191
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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